Cas no 62889-58-1 (Ethyl 4-(4-hydroxyphenyl)butanoate)

Ethyl 4-(4-hydroxyphenyl)butanoate is a phenolic ester compound with the molecular formula C₁₂H₁₆O₃. It features a hydroxyl group attached to a phenyl ring, linked to a butanoate ester moiety via an ethyl spacer. This structure imparts unique reactivity, making it useful as an intermediate in organic synthesis, particularly in pharmaceuticals and fragrances. The compound exhibits moderate polarity, facilitating solubility in organic solvents while retaining stability under standard conditions. Its phenolic group allows for further functionalization, enabling applications in fine chemical production. The ester group enhances volatility and compatibility with polymer matrices, broadening its utility in specialty formulations. Proper handling requires standard laboratory precautions due to potential irritant properties.
Ethyl 4-(4-hydroxyphenyl)butanoate structure
62889-58-1 structure
Product Name:Ethyl 4-(4-hydroxyphenyl)butanoate
CAS No:62889-58-1
MF:C12H16O3
MW:208.253643989563
MDL:MFCD17676575
CID:1091106
PubChem ID:11333255
Update Time:2025-06-07

Ethyl 4-(4-hydroxyphenyl)butanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(4-hydroxyphenyl)butanoate
    • Benzenebutanoic acid, 4-hydroxy-, ethyl ester
    • Ethyl4-(4-hydroxyphenyl)butanoate
    • WS-02259
    • DB-297493
    • DTXSID80462642
    • URBBRTFGJCAELL-UHFFFAOYSA-N
    • SCHEMBL5050631
    • D85932
    • 62889-58-1
    • AKOS015890877
    • 4-(4-hydroxy-phenyl)-butyric acid ethyl ester
    • MDL: MFCD17676575
    • Inchi: 1S/C12H16O3/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9,13H,2-5H2,1H3
    • InChI Key: URBBRTFGJCAELL-UHFFFAOYSA-N
    • SMILES: O(CC)C(CCCC1C=CC(=CC=1)O)=O

Computed Properties

  • Exact Mass: 208.10998
  • Monoisotopic Mass: 208.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.094±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.83 g/l) (25 º C),
  • PSA: 46.53

Ethyl 4-(4-hydroxyphenyl)butanoate Security Information

  • Storage Condition:(BD265664)

Ethyl 4-(4-hydroxyphenyl)butanoate Pricemore >>

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